N-[2-(4-fluorophenoxy)ethyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide
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Overview
Description
N-[2-(4-fluorophenoxy)ethyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenoxy group, an oxan-4-yl group, and a pyridine-4-carboxamide moiety
Preparation Methods
The synthesis of N-[2-(4-fluorophenoxy)ethyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 4-fluorophenoxyethylamine: This intermediate is synthesized by reacting 4-fluorophenol with ethylene oxide in the presence of a base, such as potassium carbonate, to form 4-fluorophenoxyethanol. The alcohol is then converted to the corresponding amine using a reductive amination process.
Formation of oxan-4-yl methanol: Oxan-4-yl methanol is prepared by the reduction of oxan-4-one using a reducing agent like sodium borohydride.
Coupling reactions: The final compound is synthesized by coupling 4-fluorophenoxyethylamine with oxan-4-yl methanol and pyridine-4-carboxylic acid using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-[2-(4-fluorophenoxy)ethyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions.
Scientific Research Applications
N-[2-(4-fluorophenoxy)ethyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenoxy)ethyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxy group enhances its binding affinity to hydrophobic pockets in proteins, while the pyridine-4-carboxamide moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular signaling pathways, affecting processes like cell proliferation and apoptosis.
Comparison with Similar Compounds
N-[2-(4-fluorophenoxy)ethyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide can be compared with other similar compounds, such as:
N-[2-(4-chlorophenoxy)ethyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide: This compound has a chlorophenoxy group instead of a fluorophenoxy group, which may result in different binding affinities and biological activities.
N-[2-(4-methylphenoxy)ethyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide: The presence of a methyl group instead of a fluorine atom can alter the compound’s hydrophobicity and reactivity.
N-[2-(4-bromophenoxy)ethyl]-2-[(oxan-4-yl)methoxy]pyridine-4-carboxamide: The bromophenoxy derivative may exhibit different chemical reactivity and biological effects due to the larger size and different electronic properties of the bromine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O4/c21-17-1-3-18(4-2-17)26-12-9-23-20(24)16-5-8-22-19(13-16)27-14-15-6-10-25-11-7-15/h1-5,8,13,15H,6-7,9-12,14H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDCTVGKCNLPFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=NC=CC(=C2)C(=O)NCCOC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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